molecular formula C14H17FN2O B2611553 N-(4-fluorophenyl)-3-(1-pyrrolidinyl)-2-butenamide CAS No. 338420-66-9

N-(4-fluorophenyl)-3-(1-pyrrolidinyl)-2-butenamide

Cat. No. B2611553
CAS RN: 338420-66-9
M. Wt: 248.301
InChI Key: VYCYBAFQYISMMA-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-3-(1-pyrrolidinyl)-2-butenamide, commonly known as FUB-144, is a synthetic cannabinoid that belongs to the family of indole-based cannabinoids. It was first synthesized in 2013 by Japanese pharmaceutical company Yamanashi University. FUB-144 is a potent agonist of the CB1 and CB2 receptors, which are found in the endocannabinoid system of the human body. The compound is known for its psychoactive effects, which are similar to those of natural cannabinoids found in the cannabis plant.

Scientific Research Applications

Pharmacological Research

N-(4-fluorophenyl)-3-(1-pyrrolidinyl)-2-butenamide is often studied for its potential pharmacological properties. Researchers investigate its interactions with various biological targets to understand its efficacy and safety as a therapeutic agent. This compound’s structure suggests it could interact with neurotransmitter systems, making it a candidate for studying treatments for neurological disorders .

Neurochemical Studies

Due to its structural similarity to other psychoactive compounds, this molecule is used in neurochemical research to explore its effects on the central nervous system. Studies often focus on its potential to modulate neurotransmitter release or uptake, which can provide insights into its possible use in treating conditions like depression, anxiety, or schizophrenia .

Synthetic Chemistry

In synthetic chemistry, this compound serves as a building block for creating more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with potential applications in various fields, including pharmaceuticals and materials science .

Medicinal Chemistry

Medicinal chemists study this compound to design and develop new drugs. By modifying its structure, researchers aim to enhance its therapeutic properties and reduce potential side effects. This process involves extensive testing and optimization to identify promising drug candidates .

Biochemical Assays

This compound is used in biochemical assays to study enzyme interactions and inhibition. Researchers use it to understand how it affects enzyme activity, which can lead to the development of enzyme inhibitors as therapeutic agents. These studies are crucial for drug discovery and development .

Toxicological Research

Toxicologists study this compound to assess its safety profile. These studies involve evaluating its toxicity in various biological systems to determine safe dosage levels and potential adverse effects. This information is vital for ensuring the compound’s safety in potential therapeutic applications .

If you need more detailed information on any specific application or have other questions, feel free to ask!

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properties

IUPAC Name

(E)-N-(4-fluorophenyl)-3-pyrrolidin-1-ylbut-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O/c1-11(17-8-2-3-9-17)10-14(18)16-13-6-4-12(15)5-7-13/h4-7,10H,2-3,8-9H2,1H3,(H,16,18)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYCYBAFQYISMMA-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)NC1=CC=C(C=C1)F)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)NC1=CC=C(C=C1)F)/N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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